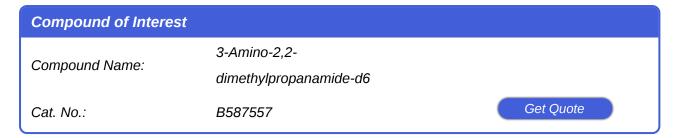


# 3-Amino-2,2-dimethylpropanamide-d6 molecular weight

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An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

This technical guide provides comprehensive information on the deuterated molecule **3-Amino-2,2-dimethylpropanamide-d6**, intended for researchers, scientists, and drug development professionals. The document outlines its chemical properties, a detailed experimental protocol for its application as an internal standard in a bioanalytical assay, and a workflow diagram for this process.

## **Core Compound Properties**

**3-Amino-2,2-dimethylpropanamide-d6** is a labeled variant of 3-Amino-2,2-dimethylpropanamide. The incorporation of six deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantitative mass spectrometry-based assays. Below is a summary of the key chemical properties for both the labeled and unlabeled compounds.



| Property            | 3-Amino-2,2-<br>dimethylpropanamide      | 3-Amino-2,2-<br>dimethylpropanamide-d6            |
|---------------------|--|---|
| CAS Number          | 324763-51-1[1][2][3][4]                  | 1246820-97-2[5][6][7]                             |
| Molecular Formula   | C5H12N2O[1][2][4]                        | C5H6D6N2O[5][8]                                   |
| Molecular Weight    | 116.16 g/mol [1][2][3][4][9]             | 122.2 g/mol [5][8]                                |
| Appearance          | White to Off-White Solid[2]              | White Solid[8]                                    |
| Melting Point       | 79-82°C[2]                               | Not specified                                     |
| Solubility          | DMSO, Methanol[2]                        | Methanol[8]                                       |
| Primary Application | Reagent in the synthesis of Aliskiren[2] | Reagent in the synthesis of labelled Aliskiren[7] |

# Experimental Protocol: Bioanalytical Method for a Hypothetical Analyte Using a d6-Internal Standard

This section details a representative experimental protocol for the quantification of a hypothetical therapeutic agent, "Analyte X," in human plasma using **3-Amino-2,2-dimethylpropanamide-d6** as an internal standard (IS). This method is based on protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

2.1. Objective: To develop and validate a robust method for the quantitative determination of Analyte X in human plasma samples to support pharmacokinetic studies.

#### 2.2. Materials and Reagents:

- Analyte X: Reference standard (≥99% purity)
- Internal Standard (IS): 3-Amino-2,2-dimethylpropanamide-d6
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid, LC-MS grade.



- Water: Deionized water, 18 M $\Omega$ ·cm or higher purity.
- Control Matrix: Blank human plasma (K2-EDTA).
- 2.3. Preparation of Stock and Working Solutions:
- Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.
- IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-2,2-dimethylpropanamide-d6 and dissolve in 10 mL of MeOH.
- Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare
  calibration curve standards and quality control (QC) samples at appropriate concentrations.
  The IS working solution should be prepared at 50 ng/mL.
- 2.4. Sample Preparation (Protein Precipitation):
- Aliquot 50 μL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10  $\mu$ L of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples.
- Add 200 μL of cold ACN to each tube to precipitate plasma proteins.
- Vortex each tube for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 150 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the supernatant into the LC-MS/MS system.
- 2.5. LC-MS/MS Conditions:
- LC System: Shimadzu Nexera or equivalent.



- Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: To be determined by infusion of Analyte X and the IS. For example:
  - Analyte X: Q1 445.5 -> Q3 321.2
  - IS (d6): Q1 123.2 -> Q3 89.2

#### 2.6. Data Analysis:

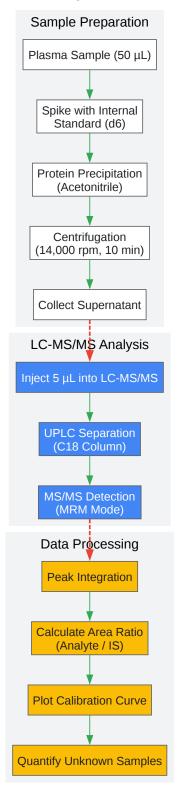
- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted  $(1/x^2)$  linear regression.

## **Visualized Experimental Workflow**

The following diagram illustrates the key steps in the bioanalytical workflow, from sample reception to final data analysis.



#### Bioanalytical Workflow Using a Deuterated Internal Standard



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Caption: Workflow for sample analysis using a d6-internal standard.



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